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molecular formula C8H5ClF3NO2 B1586205 Methyl 6-chloro-4-(trifluoromethyl)nicotinate CAS No. 261635-79-4

Methyl 6-chloro-4-(trifluoromethyl)nicotinate

Cat. No. B1586205
M. Wt: 239.58 g/mol
InChI Key: CFJDLJIDLYBQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498125B2

Procedure details

9.6 g (0.047 mol) of methyl 4-trifluoromethylpyridin-3-ylcarboxylate, dissolved in 50 ml of dichloromethane, are treated with 30% hydrogen peroxide/urea adduct and 17 ml of trifluoroacetic anhydride. The reaction solution is stirred at temperature of 20° C. for 20 hours and then washed once each with dilute sodium hydroxide solution and half-saturated sodium chloride solution. The product obtained is 3-methoxycarbonyl4-trifluoromethyl-3-pyridine N-oxide; 1H NMR (CDCl3, ppm): 8.55, s, 1H; 8.31, d, 1H; 7.6, d, 1H; 3.98, s, 3H. 4.85 g (0.022 mol) of the above product are then added to a mixture of 5 ml of phosphorus oxychloride and 4.3 ml of ethyidiisopropylamine in 15 ml of 1,2dichloroethane, and the mixture is heated to a temperature of 60° C. After about 2 hours, another 2 ml of phosphorus oxychloride and 2.8 ml of ethyidiisopropylamine are added, and the mixture is stirred at this temperature for 20 hours. The reaction mixture is subsequently added to ice-water, adjusted to pH 3 using 30% NaOH and then extracted with dich ioromethane. Filtration through a little silica gel gives an approximately 5:1 product mixture of the two 6-chloro- and 2-chloro-4-trifluoromethylpyridin-3-yl methyl esters, which can be separated by HPLC into the pure components. Thus, pure methyl 6-chloro-4-trifluoromethylpyridin-3-ylcarboxylate is obtained as the main product; 1H NMR (CDCl3, ppm): 8.91, s, 1H; 7.68, s, 1H; 3.98, s, 3H, and pure methyl 2-chloro-4-trifluoromethylpyridin-3-ylcarboxylate is obtained as the byproduct; 1H NMR (CDCl3, ppm): 8.64, d, 1H; 7.52, d, 1H; 4.01, s, 3H. In the presence of 0.073 g of potassium hydroxide, 0.22 g of pure methyl 6-chloro-4-trifluoromethylpyridin-3-ylcarboxylate are hydrolysed at room temperature in a 1:1 mixture of 6 ml of dioxane/water. Recrystallization gives the pure 6-chloro-4-trifluoromethyinicotinic acid: m.p. 115-117° C.; 1H NMR (CDCl3, ppm): 9.12, s, 1H; 7.24, s, 1H.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6-chloro- and 2-chloro-4-trifluoromethylpyridin-3-yl methyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
17 mL
Type
reactant
Reaction Step Five
[Compound]
Name
3-methoxycarbonyl4-trifluoromethyl-3-pyridine N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
above product
Quantity
4.85 g
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
reactant
Reaction Step Seven
Quantity
4.3 mL
Type
reactant
Reaction Step Seven
Quantity
15 mL
Type
solvent
Reaction Step Seven
Quantity
2 mL
Type
reactant
Reaction Step Eight
Quantity
2.8 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[C:9]([O:11][CH3:12])=[O:10].OO.NC(N)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.P(Cl)(Cl)([Cl:36])=O.C(N(C(C)C)C(C)C)C.[OH-].[Na+]>ClCCl.ClCCCl>[Cl:36][C:7]1[N:6]=[CH:5][C:4]([C:9]([O:11][CH3:12])=[O:10])=[C:3]([C:2]([F:1])([F:13])[F:14])[CH:8]=1 |f:1.2,6.7|

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
6-chloro- and 2-chloro-4-trifluoromethylpyridin-3-yl methyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
9.6 g
Type
reactant
Smiles
FC(C1=C(C=NC=C1)C(=O)OC)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO.NC(=O)N
Name
Quantity
17 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Six
Name
3-methoxycarbonyl4-trifluoromethyl-3-pyridine N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
above product
Quantity
4.85 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl
Step Eight
Name
Quantity
2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction solution is stirred at temperature of 20° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed once each with dilute sodium hydroxide solution and half-saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
The product obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to a temperature of 60° C
WAIT
Type
WAIT
Details
After about 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture is stirred at this temperature for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dich ioromethane
FILTRATION
Type
FILTRATION
Details
Filtration through a little silica gel
CUSTOM
Type
CUSTOM
Details
gives
CUSTOM
Type
CUSTOM
Details
can be separated by HPLC into the pure components

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC(=C(C=N1)C(=O)OC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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